molecular formula C14H17NO3S3 B11708981 3-{2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate

3-{2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate

Cat. No.: B11708981
M. Wt: 343.5 g/mol
InChI Key: QHEXCCPGDZFCPP-ZHACJKMWSA-N
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Description

2-[(1E)-2-(METHYLSULFANYL)PROP-1-EN-1-YL]-3-(3-SULFONATOPROPYL)-1,3-BENZOTHIAZOL-3-IUM is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzothiazolium core, which is substituted with a methylsulfanyl group and a sulfonatopropyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications .

Preparation Methods

The synthesis of 2-[(1E)-2-(METHYLSULFANYL)PROP-1-EN-1-YL]-3-(3-SULFONATOPROPYL)-1,3-BENZOTHIAZOL-3-IUM typically involves multi-step organic reactionsThe reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

2-[(1E)-2-(METHYLSULFANYL)PROP-1-EN-1-YL]-3-(3-SULFONATOPROPYL)-1,3-BENZOTHIAZOL-3-IUM undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the double bond, leading to the formation of saturated derivatives.

    Substitution: The benzothiazolium core can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

2-[(1E)-2-(METHYLSULFANYL)PROP-1-EN-1-YL]-3-(3-SULFONATOPROPYL)-1,3-BENZOTHIAZOL-3-IUM has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(METHYLSULFANYL)PROP-1-EN-1-YL]-3-(3-SULFONATOPROPYL)-1,3-BENZOTHIAZOL-3-IUM involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(1E)-2-(METHYLSULFANYL)PROP-1-EN-1-YL]-3-(3-SULFONATOPROPYL)-1,3-BENZOTHIAZOL-3-IUM can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H17NO3S3

Molecular Weight

343.5 g/mol

IUPAC Name

3-[2-[(E)-2-methylsulfanylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate

InChI

InChI=1S/C14H17NO3S3/c1-11(19-2)10-14-15(8-5-9-21(16,17)18)12-6-3-4-7-13(12)20-14/h3-4,6-7,10H,5,8-9H2,1-2H3/b11-10+

InChI Key

QHEXCCPGDZFCPP-ZHACJKMWSA-N

Isomeric SMILES

C/C(=C\C1=[N+](C2=CC=CC=C2S1)CCCS(=O)(=O)[O-])/SC

Canonical SMILES

CC(=CC1=[N+](C2=CC=CC=C2S1)CCCS(=O)(=O)[O-])SC

Origin of Product

United States

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